NU6310 - 1453215-59-2

NU6310

Catalog Number: EVT-278144
CAS Number: 1453215-59-2
Molecular Formula: C20H25N5O3S
Molecular Weight: 415.512
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NU6310 is a potent DCK2 inhibitor.
Overview

NU6310 is a potent inhibitor of cyclin-dependent kinase 2, which plays a vital role in cell cycle regulation and is implicated in various cancers. As a selective covalent inhibitor, NU6310 binds irreversibly to its target, thus providing a promising avenue for therapeutic intervention in cancer treatment. The compound has garnered attention for its unique mechanism of action and its potential applications in oncology.

Source and Classification

NU6310 was developed as part of ongoing research into cyclin-dependent kinase inhibitors, particularly focusing on irreversible inhibitors that can provide prolonged effects post-administration. It falls under the classification of small molecule inhibitors, specifically targeting cyclin-dependent kinases, which are crucial for cell cycle progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of NU6310 involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of a purine scaffold, which serves as the core structure.
  2. Functionalization: The introduction of a vinyl sulfone group is critical for its covalent binding properties. This is achieved through specific chemical reactions that modify the purine structure.
  3. Purification: Following synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance and mass spectrometry to confirm its structure and purity.

These methods ensure that NU6310 is synthesized with high specificity and efficacy.

Molecular Structure Analysis

Structure and Data

The molecular structure of NU6310 can be described as follows:

  • Chemical Formula: C₁₃H₁₅N₅O₂S
  • Molecular Weight: Approximately 295.36 g/mol
  • Structural Features: The compound features a purine base, a vinyl sulfone moiety, and various substituents that enhance its binding affinity for cyclin-dependent kinase 2.

The three-dimensional structure can be elucidated through X-ray crystallography, which provides insights into how NU6310 interacts with its target at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

NU6310 undergoes specific chemical reactions that facilitate its binding to cyclin-dependent kinase 2:

  1. Covalent Bond Formation: The vinyl sulfone group reacts with a cysteine residue in the active site of cyclin-dependent kinase 2, forming a stable covalent bond.
  2. Inhibition Mechanism: This covalent modification effectively inhibits the kinase activity by blocking substrate access to the active site.

These reactions are critical for understanding how NU6310 exerts its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism of action of NU6310 involves:

  1. Target Binding: Upon administration, NU6310 selectively binds to cyclin-dependent kinase 2 through its vinyl sulfone group.
  2. Irreversible Inhibition: The formation of a covalent bond with the cysteine residue results in irreversible inhibition of the enzyme's activity.
  3. Cell Cycle Arrest: By inhibiting cyclin-dependent kinase 2, NU6310 disrupts cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.

This mechanism highlights the compound's potential as an effective therapeutic agent against tumors reliant on cyclin-dependent kinase activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.

These properties are essential for determining the appropriate formulation and storage conditions for NU6310 in research and clinical settings.

Applications

Scientific Uses

NU6310 has significant potential applications in cancer research and therapy:

  1. Cancer Treatment: Its ability to irreversibly inhibit cyclin-dependent kinase 2 makes it a candidate for treating various cancers, particularly those characterized by dysregulated cell cycle progression.
  2. Research Tool: As a selective inhibitor, NU6310 can be used in biochemical studies to elucidate the role of cyclin-dependent kinases in cellular processes.
  3. Combination Therapy: It may also be explored in combination with other therapeutic agents to enhance anti-cancer efficacy.
Theoretical Underpinnings of Evidence-Based Practice (EBP) in Healthcare

Conceptual Frameworks for EBP Integration

Tripartite Model: Research Evidence, Clinical Expertise, and Patient Values

The tripartite model of Evidence-Based Practice (EBP) integrates three fundamental components: best available research evidence, clinical expertise, and patient values/preferences. This framework originated in evidence-based medicine (EBM) as a response to early criticisms of scientocentrism—the over-reliance on research evidence without contextual integration [4] [8]. In pharmaceutical development, this model guides translational decision-making at multiple stages:

  • Research Evidence: Represents the foundation of biochemical and pharmacological data. For covalent CDK2 inhibitors like NU6300 (CAS 2070015-09-5), this includes in vitro characterization showing irreversible inhibition (IC₅₀ = 0.16 μM) through Lys89 modification in the ATP-binding pocket [7] [10]. Such evidence derives from controlled experimental studies using crystallography (PDB 4BCI) and cellular assays demonstrating durable Rb phosphorylation inhibition [1] [7].
  • Clinical Expertise: Encompasses the interpretive skills required to contextualize research findings. With NU6300, expertise guides the assessment of cellular activity (SKUT-1B endometrial carcinoma models) and differentiation from reversible inhibitors like NU6102 [7]. This expertise acknowledges that kinase selectivity profiles require expert evaluation to anticipate therapeutic implications [2].
  • Patient Values: Incorporates preferences, cultural contexts, and clinical circumstances. While early-stage compounds like NU6300 lack clinical trial data, theoretical applications in CDK2-driven cancers (e.g., ovarian, pancreatic) necessitate future integration of patient-specific factors such as genetic markers or quality-of-life priorities [8].

The interplay of these elements is exemplified in NU6300’s development. Researchers prioritized covalent inhibition only after establishing CDK2’s therapeutic relevance (research evidence), designing experiments based on kinase biology knowledge (clinical expertise), and recognizing the unmet need in chemotherapy-resistant cancers (patient values) [7]. This mitigates historical tendencies to elevate research evidence above other components, a flaw identified in psychological EBP frameworks [4].

Table 1: Tripartite Model Application to NU6300 Development

ComponentRole in NU6300 DevelopmentValidation Method
Research EvidenceBiochemical characterization of covalent binding kinetics and cellular target engagementX-ray crystallography; Western blot [1]
Clinical ExpertiseInterpretation of CDK2-cyclin complex vulnerability and inhibitor selectivity profilingKinase panel screening; structural analysis [7]
Patient ValuesAlignment with therapeutic needs in CDK2-dependent malignancies resistant to standard therapiesPreclinical efficacy models [10]

Knowledge Translation Theories in Healthcare Contexts

Knowledge translation (KT) theories provide structured frameworks for moving research evidence into practical applications. The Agency for Healthcare Research and Quality (AHRQ) model delineates three iterative stages: knowledge creation/distillation, diffusion/dissemination, and organizational adoption/implementation [8]. For covalent kinase inhibitors like NU6300, this process operates as follows:

  • Knowledge Creation/Distillation: Involves converting raw data into actionable formats. NU6300 research was "distilled" into crystal structures revealing the vinyl sulfone warhead’s interaction with CDK2’s Lys89, making complex biochemical data accessible to medicinal chemists [7]. This stage emphasizes end-user engagement to ensure usability—e.g., highlighting NU6300’s cellular efficacy duration for therapeutic applications [8].
  • Diffusion/Dissemination: Entails partnering with intermediaries for knowledge brokering. NU6300’s characterization in Cell Chemical Biology reached clinical researchers via journals and conferences, leveraging professional networks to highlight its novelty as the first covalent CDK2 inhibitor [7].
  • Organizational Adoption: Focuses on institutional integration. While NU6300 remains preclinical, future adoption would require pilot studies comparing it with reversible CDK inhibitors (e.g., palbociclib) in hospital formularies, guided by multidisciplinary teams [8].

The Iowa Model of EBP further refines KT by emphasizing pilot testing before system-wide implementation [3]. For covalent inhibitors, this could involve testing NU6300-derived compounds in specific cancer units before broader oncology use, ensuring contextual fit through continuous evaluation loops [3] [8]. Barriers to KT—such as insufficient infrastructure for crystallography in community hospitals—highlight the need for tailored dissemination strategies bridging academic and clinical settings [8].

Historical Evolution of EBP in Healthcare Systems

From Evidence-Based Medicine (EBM) to Holistic EBP Paradigms

Evidence-Based Practice evolved from a narrow focus on biomedical research (EBM) to incorporate clinical expertise and patient-centered values. This transition unfolded in four key phases:

  • Foundational (19th Century): Florence Nightingale’s Crimean War work established proto-EBP principles by linking sanitation to reduced mortality through data collection—a precursor to modern outcomes research [5] [9].
  • Formative (1970s–1980s): Archie Cochrane’s advocacy for randomized controlled trials (RCTs) formalized EBM, prioritizing RCTs as the "gold standard" for therapeutic efficacy [5] [8]. This period saw kinase inhibitors developed primarily through biochemical screens without clinical correlation.
  • Expansion (1990s): EBM faced criticism for neglecting clinician experience and patient autonomy. The revised tripartite model explicitly integrated clinical expertise and patient values, notably in nursing where patient-centered care was paramount [5] [9].
  • Holistic Integration (2000s–Present): EBP now encompasses qualitative research, quality improvement data, and implementation science. Covalent drug development exemplifies this: NU6300’s design required not just biochemical evidence but also knowledge of lysine nucleophilicity (expertise) and oncology therapeutic gaps (patient needs) [2] [7].

NU6300’s development mirrors this evolution. Early kinase inhibitors (e.g., imatinib) focused narrowly on ATP-competitive reversibility. NU6300 represents a holistic approach by combining covalent chemistry (research), kinase dynamics knowledge (expertise), and targeting CDK2’s role in chemotherapy resistance (patient-centricity) [7] [10]. This shift acknowledges that sustainable innovation requires harmonizing scientific rigor with humanistic care.

Table 2: Milestones in EBP Evolution and Covalent Inhibitor Development

EraEBP MilestoneCovalent Inhibitor Progress
1980sCochrane Collaboration standardizes EBMFirst irreversible enzyme inhibitors emerge
1990sSackett’s tripartite EBM model publishedTargeted covalent inhibitors conceptualized
2010sAHRQ translation science frameworks refinedFDA approves ibrutinib (first covalent kinase drug)
2020sPatient-centered outcomes prioritizedNU6300 validates vinyl sulfones for CDK inhibition [7]

Policy Drivers and Institutional Adoption Milestones

Policy initiatives have accelerated EBP institutionalization, directly impacting drug development paradigms like covalent inhibitor research:

  • Regulatory Policies: The FDA’s 2013 guidance on covalent drug validation mandated rigorous kinase selectivity profiling, directly influencing NU6300’s characterization [2]. Policies requiring patient-reported outcomes in trials further ensure covalent inhibitors address meaningful clinical endpoints [8].
  • Professional Standards: Nursing EBP competencies (e.g., AACN Essentials) now require training in research appraisal, enabling clinicians to evaluate compounds like NU6300 beyond manufacturer claims [9]. Hospitals embedding "evidence-based pharmacotherapy committees" standardize inhibitor evaluations using Sackett’s five-step model (ask, acquire, appraise, apply, assess) [8].
  • Funding Priorities: NIH initiatives promoting translational science (e.g., Clinical and Translational Science Awards) funded early covalent kinase projects. NU6300 emerged from such programs, illustrating how policy-driven funding bridges basic and applied research [7] [8].

The adoption of EBP models within pharmaceutical companies is equally impactful. "Local clinical scientist" frameworks—where clinicians emulate scientists in hypothesis-testing—guided NU6300’s cellular validation [4] [7]. Organizations like the Cochrane Collaboration further support adoption through kinase inhibitor meta-analyses, distilling evidence for frontline providers [5]. Future policy must address disparities in EBP infrastructure; for example, resource-limited settings lack crystallography access to validate covalent inhibitors locally [8].

Properties

CAS Number

1453215-59-2

Product Name

NU6310

IUPAC Name

6-(cyclohexylmethoxy)-N-(4-(ethylsulfonyl)phenyl)-9H-purin-2-amine

Molecular Formula

C20H25N5O3S

Molecular Weight

415.512

InChI

InChI=1S/C20H25N5O3S/c1-2-29(26,27)16-10-8-15(9-11-16)23-20-24-18-17(21-13-22-18)19(25-20)28-12-14-6-4-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H2,21,22,23,24,25)

InChI Key

SIKZOJIFMBUYSK-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(NC2=NC(OCC3CCCCC3)=C4N=CNC4=N2)C=C1)(CC)=O

Solubility

Soluble in DMSO

Synonyms

NU6310; NU-6310; NU 6310;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.